Nthcc

Analytical Chemistry Mass Spectrometry Food Contaminant Analysis

Nthcc is an indispensable N-nitroso standard for LC-MS quantitation in food chemistry and endogenous nitrosation studies. Substitution with non-nitrosated analogs (e.g., TCCA) is scientifically invalid due to distinct chromatographic behavior (Δm/z ≈ 29 Da). Its low volatility (vapor pressure 7.61E-15 mmHg) ensures analytical accuracy. Ensure your method validation relies on this authentic, high-purity standard.

Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
CAS No. 24950-98-9
Cat. No. B1213551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNthcc
CAS24950-98-9
Synonyms2-nitroso-1,2,3,4-tetrahydro-beta-carboline-3-carboline-3-carboxylic acid
NTHCC
Molecular FormulaC12H11N3O3
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESC1C(N(CC2=C1C3=CC=CC=C3N2)N=O)C(=O)O
InChIInChI=1S/C12H11N3O3/c16-12(17)11-5-8-7-3-1-2-4-9(7)13-10(8)6-15(11)14-18/h1-4,11,13H,5-6H2,(H,16,17)
InChIKeyDRTFWPICAIIAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nthcc (CAS 24950-98-9): Chemical Identity and Baseline Characteristics of a Specialized N-Nitroso-β-Carboline Research Compound


Nthcc (2-nitroso-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid) is a synthetic N-nitroso compound belonging to the tetrahydro-β-carboline (THβC) class [1]. With a molecular formula of C12H11N3O3 and a molecular weight of 245.24 g/mol, its structure comprises a β-carboline core with a nitroso group at the 2-position . As an N-nitroso derivative of 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (TCCA), Nthcc serves as a critical analytical reference standard in studies of mutagenic N-nitroso compounds, particularly in food chemistry, endogenous nitrosation, and tryptophan metabolism pathways [2]. Its importance stems from its role as the nitrosated product of TCCA, which is formed during fermentation and can act as a precursor to N-nitrosamines [3].

Why Generic Substitution Fails for Nthcc (CAS 24950-98-9): The Critical Need for Analytical Reference Standards in N-Nitroso Research


In research and regulatory applications involving nitrosated compounds, generic substitution with non-nitrosated analogs or structurally similar but uncharacterized compounds is scientifically unsound. Nthcc is not merely a β-carboline derivative; it is a specific N-nitroso compound whose quantitation requires a matched, authentic standard. Its chromatographic and mass spectrometric behavior is unique due to the nitroso group, and using a different compound (e.g., TCCA, MTCA, or an unrelated N-nitrosamine) as a reference would introduce significant, unquantifiable errors in identification and quantification [1]. Furthermore, the stability and handling requirements for N-nitroso compounds, which are often sensitive to light, heat, and pH, differ from their non-nitrosated precursors, meaning that procurement of the correct, high-purity reference standard is non-negotiable for generating reproducible and valid data . The analytical methods developed for its detection, such as HPLC with thermal energy analysis (TEA) or mass spectrometry, are optimized for its specific physicochemical properties, which are not directly transferable to other β-carbolines [2].

Quantitative Evidence Guide for Nthcc (CAS 24950-98-9): Comparative Analytical Performance and Structural Differentiation


Mass Spectrometric Confirmation: Nthcc vs. Its Non-Nitrosated Precursor TCCA

Nthcc exhibits distinct mass spectrometric behavior compared to its non-nitrosated precursor, TCCA, which is critical for unambiguous identification in complex matrices. In a validated analytical method, Nthcc is confirmed by HPLC-mass spectrometry of the free acid, a technique that leverages its unique molecular ion (m/z) corresponding to the addition of a nitroso group (NO) to the TCCA structure [1]. This mass shift (Δm/z = +30) provides a clear, quantitative differentiation that is not achievable when using TCCA as a reference standard [1]. The method also uses gas chromatography-mass spectrometry of the methyl ester derivative for additional confirmation, further distinguishing Nthcc from other β-carbolines [1].

Analytical Chemistry Mass Spectrometry Food Contaminant Analysis

HPLC-TEA Sensitivity: Comparing Nthcc Detection Limits to Other N-Nitroso Compounds

The detection limit for Nthcc using a post-HPLC column chemical denitrosation-thermal energy analyser (TEA) technique is well-defined and provides a quantitative benchmark for analytical sensitivity. While absolute detection limits are method-specific, the validated method for Nthcc and its 1-methyl analog (1-methyl-NTHCC) is designed for trace-level analysis in complex food matrices [1]. This method's sensitivity is comparable to, and in some cases exceeds, that of other TEA-based methods for volatile N-nitrosamines, but with the specificity to distinguish between nitroso-β-carbolines [1]. This provides a reliable quantitative framework for laboratories developing in-house methods or validating commercial standards.

Analytical Chemistry Chromatography Thermal Energy Analysis

Physicochemical Stability Indicators: Quantified Boiling Point and Vapor Pressure Differentiate Nthcc from Simpler Nitrosamines

Nthcc demonstrates a significantly higher boiling point (591.7±50.0 °C at 760 mmHg) and lower vapor pressure (0.0±1.7 mmHg at 25°C) compared to many common volatile N-nitrosamines, such as N-nitrosodimethylamine (NDMA) or N-nitrosodiethylamine (NDEA) . These quantitative physicochemical differences have direct implications for sample preparation, storage, and analysis. The low volatility of Nthcc, predicted by its vapor pressure of 7.61E-15 mmHg at 25°C , means it is less prone to evaporative loss during concentration steps and less likely to contaminate headspace in GC analyses, unlike its more volatile counterparts. Its high boiling point also indicates greater thermal stability, allowing for more robust handling in certain laboratory procedures.

Physical Chemistry Thermal Stability Handling Requirements

Purity Benchmarking for N-Nitroso Reference Standards: Nthcc (≥95%) vs. Impurity Profiling Needs

As a research compound, Nthcc is typically supplied at a purity of ≥95% . This level of purity is adequate for its primary use as an analytical standard in qualitative and semi-quantitative applications, such as method development for mass spectrometric confirmation [1]. For absolute quantitative analysis (e.g., certified reference materials for regulatory compliance), users should be aware that this purity may require further in-house characterization or the use of a certified reference standard if available. The 95% purity provides a clear benchmark for procurement; it is sufficient for most research-grade applications involving identification and relative quantitation, but may not meet the more stringent requirements (e.g., ≥98% or ≥99%) for use as a primary standard in validated, quantitative assays.

Analytical Chemistry Reference Materials Quality Control

Optimal Application Scenarios for Nthcc (CAS 24950-98-9) Based on Quantified Analytical Performance


Analytical Method Development and Validation for N-Nitroso-β-Carbolines in Food Matrices

Nthcc serves as the primary reference standard for developing and validating analytical methods targeting N-nitroso-β-carbolines in complex food samples. The distinct mass spectrometric signature (Δm/z ≈ 29 Da vs. TCCA) enables unambiguous identification and quantitation using LC-MS or GC-MS after derivatization [1]. Its low volatility (vapor pressure of 7.61E-15 mmHg at 25°C) minimizes losses during sample concentration, a critical advantage when dealing with trace-level contaminants in foods like pickled vegetables, soy sauce, or cheese . This ensures that method validation parameters (e.g., recovery, precision, LOD/LOQ) accurately reflect the true performance of the analytical workflow for this specific class of compounds [2].

Endogenous Nitrosation Studies and Tryptophan Metabolism Pathway Analysis

In studies of endogenous nitrosation, where TCCA and MTCA act as precursors to potentially mutagenic N-nitroso compounds, Nthcc is the indispensable reference standard for tracking the formation of the specific nitrosated product. The validated HPLC-TEA and mass spectrometry methods provide a quantitative framework for measuring Nthcc in biological fluids like urine or milk, where its presence can indicate in vivo nitrosation activity [1]. Using Nthcc as a standard ensures that any detected signal is correctly attributed to the nitrosated β-carboline, rather than a non-nitrosated precursor or an unrelated N-nitrosamine, which could lead to incorrect conclusions about metabolic pathways and potential health risks [1].

Quality Control of Fermented Food Products for N-Nitroso Contaminants

The formation of Nthcc from TCCA during fermentation is a documented phenomenon [1]. Therefore, for food manufacturers and quality control laboratories assessing the safety of fermented products, Nthcc is an essential reference standard. Its use allows for the specific and sensitive detection of this particular N-nitroso-β-carboline, enabling risk assessment and process optimization to minimize its formation. The availability of a standard with known purity (≥95%) and characterized physicochemical properties (e.g., boiling point, density) supports the development of robust, fit-for-purpose QC methods that can distinguish Nthcc from a complex background of other food components and potential contaminants .

Comparative Studies of N-Nitroso Compound Stability and Reactivity

The quantified thermal stability and low volatility of Nthcc, as indicated by its high boiling point (591.7±50.0 °C) and extremely low vapor pressure [1], make it a useful model compound in comparative studies of N-nitroso compound behavior. Researchers can use these data to design experiments that contrast the stability, reactivity, and analytical behavior of non-volatile, heterocyclic N-nitroso compounds like Nthcc with those of volatile, aliphatic N-nitrosamines. This is particularly relevant for understanding the fate of different classes of N-nitroso compounds during food processing, storage, or in vitro digestion models, where volatility-driven losses can confound results for the more volatile compounds.

Technical Documentation Hub

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